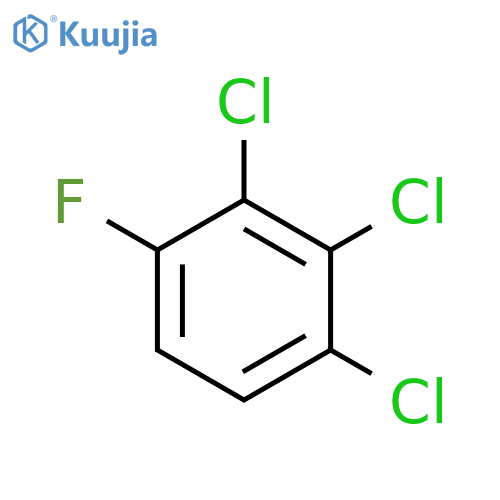Cas no 36556-36-2 (1,2,3-trichloro-4-fluorobenzene)

36556-36-2 structure
商品名:1,2,3-trichloro-4-fluorobenzene
1,2,3-trichloro-4-fluorobenzene 化学的及び物理的性質
名前と識別子
-
- benzene,1,2,3-trichloro-4-fluoro-
- 1,2,3-trichloro-4-fluorobenzene
- 36556-36-2
- 2,3,4-Trichlorofluorobenzene
- BJVGXXXWPQLLLP-UHFFFAOYSA-N
- EN300-245174
- SCHEMBL1756515
- AKOS027319375
- DTXSID60190052
- Benzene, 1,2,3-trichloro-4-fluoro-
- Z1255368252
-
- インチ: InChI=1S/C6H2Cl3F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
- InChIKey: BJVGXXXWPQLLLP-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1F)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 197.92076
- どういたいしつりょう: 197.920611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- PSA: 0
1,2,3-trichloro-4-fluorobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-245174-0.05g |
1,2,3-trichloro-4-fluorobenzene |
36556-36-2 | 95% | 0.05g |
$245.0 | 2024-06-19 | |
| Enamine | EN300-245174-2.5g |
1,2,3-trichloro-4-fluorobenzene |
36556-36-2 | 95% | 2.5g |
$2071.0 | 2024-06-19 | |
| Enamine | EN300-245174-5.0g |
1,2,3-trichloro-4-fluorobenzene |
36556-36-2 | 95% | 5.0g |
$3065.0 | 2024-06-19 | |
| Alichem | A013028043-250mg |
2,3,4-Trichlorofluorobenzene |
36556-36-2 | 97% | 250mg |
$475.20 | 2023-09-02 | |
| Alichem | A013028043-500mg |
2,3,4-Trichlorofluorobenzene |
36556-36-2 | 97% | 500mg |
$790.55 | 2023-09-02 | |
| TRC | B588215-10mg |
1,2,3-trichloro-4-fluorobenzene |
36556-36-2 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B588215-100mg |
1,2,3-trichloro-4-fluorobenzene |
36556-36-2 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Aaron | AR00I7XV-250mg |
Benzene, trichlorofluoro- |
36556-36-2 | 95% | 250mg |
$746.00 | 2025-02-28 | |
| 1PlusChem | 1P00I7PJ-250mg |
Benzene, trichlorofluoro- |
36556-36-2 | 95% | 250mg |
$618.00 | 2025-02-28 | |
| 1PlusChem | 1P00I7PJ-500mg |
Benzene, trichlorofluoro- |
36556-36-2 | 95% | 500mg |
$951.00 | 2025-02-28 |
1,2,3-trichloro-4-fluorobenzene 関連文献
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
36556-36-2 (1,2,3-trichloro-4-fluorobenzene) 関連製品
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 42464-96-0(NNMTi)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
